

Application of Meldonium-d3 in Pharmacokinetic Studies of Meldonium

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Compound of Interest

Compound Name: Meldonium-d3

Cat. No.: B13863009

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Introduction

Meldonium, a substance with cardioprotective and anti-ischemic effects, has garnered significant attention in both clinical research and sports medicine.[1] Accurate determination of its pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as **Meldonium-d3**, is the gold standard for quantitative analysis of Meldonium in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols and data for the use of **Meldonium-d3** in pharmacokinetic studies of Meldonium.

Meldonium-d3, being chemically identical to Meldonium but with a higher mass due to the deuterium atoms, co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of matrix effects and variations in sample preparation and instrument response, leading to precise and accurate quantification.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a common method for the quantification of Meldonium in plasma or urine samples.

a. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is often employed for plasma samples.[\[2\]](#)

- To 100 μ L of plasma sample in a microcentrifuge tube, add a known concentration of **Meldonium-d3** internal standard solution.
- Add 300 μ L of methanol (or acetonitrile) to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. Sample Preparation (Dilute-and-Shoot for Urine)

For urine samples, a "dilute-and-shoot" approach is often sufficient.[\[3\]](#)

- Take an aliquot of the urine sample.
- Add the **Meldonium-d3** internal standard.[\[4\]](#)
- Dilute the sample with the initial mobile phase or a suitable buffer.
- Vortex to mix.
- Inject the diluted sample directly into the LC-MS/MS system.

c. Liquid Chromatography Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the polar Meldonium molecule.

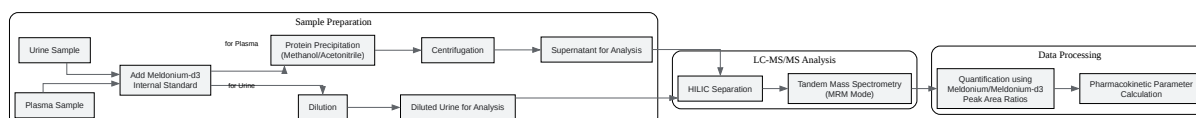
Parameter	Value
Column	HILIC Column (e.g., ZORBAX HILIC Plus, 50 × 2.1 mm, 3.5 µm)[5]
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[6]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 - 0.5 mL/min[5][6]
Injection Volume	5 µL[5][6]
Column Temperature	40 °C
Gradient	Optimized for separation (e.g., starting with high organic content)

d. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]
Capillary Voltage	4000 V[6]
Gas Temperature	350 °C[6]
Nebulizer Pressure	40 psi[6]
MRM Transitions	
Meldonium	m/z 147.1 → 58.2[6]
Meldonium-d3	m/z 150.1 → 61.2 (example, exact mass may vary)

Experimental Workflow



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Caption: Workflow for the bioanalysis of Meldonium using **Meldonium-d3**.

Data Presentation

The use of **Meldonium-d3** as an internal standard allows for the reliable determination of key pharmacokinetic parameters. The following tables summarize representative data from studies on Meldonium.

Table 1: Pharmacokinetic Parameters of Meldonium in Rats

This table presents data on the pharmacokinetics of meldonium in rats under different conditions.^[6]

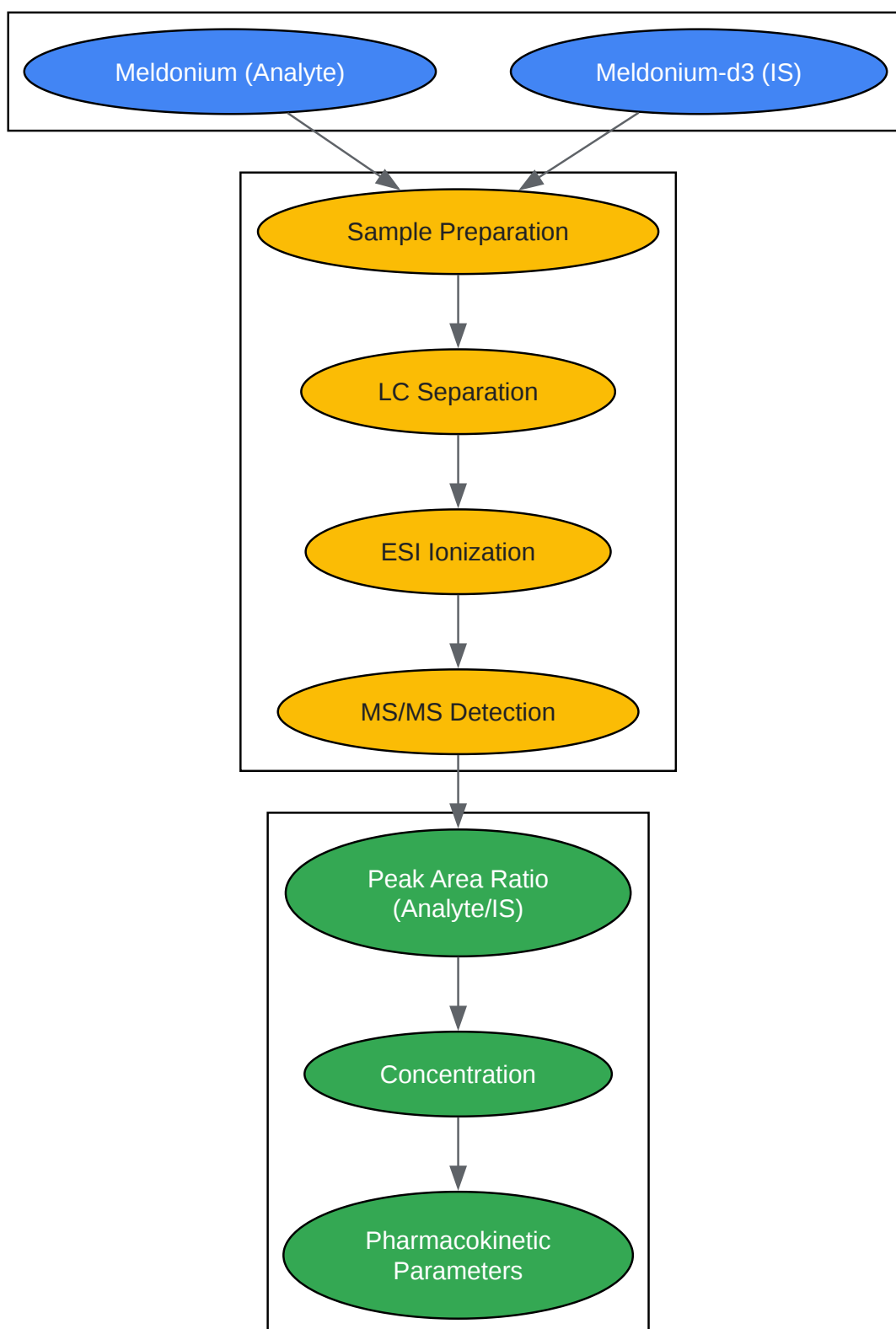
Parameter	Normoxia (i.g.)	Hypoxia (i.g.)
Tmax (h)	1.33 ± 0.58	2.67 ± 1.53
Cmax (µg/mL)	32.17 ± 10.33	45.67 ± 12.01
AUC0-t (µg·h/mL)	134.33 ± 35.08	321.67 ± 89.12
CL/F (mL/h/kg)	1400 ± 362	230 ± 150
MRTlast (h)	4.34 ± 0.58	8.40 ± 1.36

Table 2: Method Validation Parameters for Meldonium Quantification

This table showcases typical validation parameters for a bioanalytical method using a deuterated internal standard.[6]

Parameter	Result
Linearity Range (µg/mL)	0.5 - 50
Correlation Coefficient (r ²)	0.9960
Lower Limit of Quantification (µg/mL)	0.5
Intra-batch Precision (%RSD)	< 5.57
Inter-batch Precision (%RSD)	< 8.06
Accuracy (%)	< 15
Recovery (%)	99.07 - 105.28

Logical Relationship of Method Components



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Caption: Key steps in quantitative bioanalysis using an internal standard.

Conclusion

The application of **Meldonium-d3** as an internal standard is indispensable for the accurate and precise quantification of Meldonium in pharmacokinetic studies. The methodologies described provide a robust framework for researchers, scientists, and drug development professionals to conduct reliable bioanalysis. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and reproducibility, which are critical for regulatory submissions and a thorough understanding of the drug's behavior in biological systems.

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